4-[2-(Piperidin-4-yl)ethyl]phenol
Overview
Description
4-[2-(Piperidin-4-yl)ethyl]phenol is an organic compound with the molecular formula C13H19NO It is a derivative of phenol and piperidine, featuring a phenolic hydroxyl group and a piperidine ring connected by an ethyl chain
Mechanism of Action
Target of Action
Phenol, a related compound, is known to be active against a wide range of microorganisms, including some fungi and viruses . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry .
Mode of Action
Phenol is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
Phenolic compounds are secondary natural metabolites arising biogenetically from either the shikimate/phenylpropanoid pathway, which directly provides phenylpropanoids, or the “polyketide” acetate/malonate pathway, which can produce simple phenols .
Result of Action
Phenol has been used to disinfect skin and to relieve itching . Piperidine derivatives have been evaluated for potential treatment of HIV .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the degradation product of alkylphenol polyethoxylates, 4-tert-Octylphenol, is detectable in all environmental compartments such as water, air, and soil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Piperidin-4-yl)ethyl]phenol typically involves the reaction of 4-piperidone with phenol in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process can be carried out using a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Piperidin-4-yl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitro, sulfonyl, and halogenated phenolic compounds.
Scientific Research Applications
4-[2-(Piperidin-4-yl)ethyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Piperidin-4-yl)ethyl]morpholine
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- Bilastine
Uniqueness
4-[2-(Piperidin-4-yl)ethyl]phenol is unique due to its combination of a phenolic hydroxyl group and a piperidine ring. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Biological Activity
4-[2-(Piperidin-4-yl)ethyl]phenol, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its structural features, has been investigated for various pharmacological effects, including its interactions with neurotransmitter receptors and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a phenolic group and a piperidine moiety, both of which contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The piperidine ring is known to influence the binding affinity to neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The compound has been studied for its potential as an antagonist or inverse agonist at histamine receptors, which play critical roles in regulating neurotransmission and inflammatory responses .
Antinociceptive Effects
Research has indicated that compounds similar to this compound exhibit significant antinociceptive properties. For instance, studies have shown that piperidine derivatives can modulate pain pathways by interacting with opioid receptors and other pain-related targets .
Neuroprotective Properties
There is evidence suggesting that this compound may possess neuroprotective effects. It has been hypothesized that the compound could help mitigate neurodegenerative processes by acting on cholinergic systems and inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the synaptic cleft .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially through mechanisms that involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .
Study on Histamine Receptor Antagonism
In a study focusing on a series of piperidine derivatives, including this compound, researchers evaluated their efficacy as histamine H3 receptor antagonists. The findings indicated that certain derivatives displayed high affinity for the H3 receptor and significant inhibition of AChE activity, suggesting potential applications in treating conditions like Alzheimer's disease .
Evaluation of Antimicrobial Properties
Another study assessed the antimicrobial efficacy of several phenolic compounds, including this compound. Results showed promising activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM, indicating its potential as an antibacterial agent .
Table 1: Biological Activity Summary of this compound
Properties
IUPAC Name |
4-(2-piperidin-4-ylethyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h3-6,12,14-15H,1-2,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEAPHOMOYPGTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501359-58-6 | |
Record name | 4-[2-(piperidin-4-yl)ethyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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